molecular formula C18H19NO3 B267158 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Cat. No. B267158
M. Wt: 297.3 g/mol
InChI Key: PABHANAEYKLUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) that has been extensively studied for its potential applications in treating various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

Scientific Research Applications

2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the treatment of metabolic disorders such as obesity and type 2 diabetes. Studies have shown that 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 can improve insulin sensitivity, increase glucose uptake in skeletal muscle, and decrease liver fat accumulation.
In addition to metabolic disorders, 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 has also been studied for its potential applications in cardiovascular diseases. Research has shown that 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 can increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipid synthesis, leading to a decrease in plasma triglycerides and cholesterol levels.
Finally, 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 has also been studied for its potential anti-cancer properties. Research has shown that 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer.

Mechanism of Action

The primary mechanism of action of 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 is through activation of the PPARδ receptor. PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in lipid synthesis.
Biochemical and Physiological Effects
2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 has been shown to have a wide range of biochemical and physiological effects. In addition to the effects on metabolic disorders and cardiovascular diseases mentioned above, 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 has also been shown to increase endurance and improve exercise performance in animal models. This is thought to be due to increased expression of genes involved in mitochondrial biogenesis and oxidative metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 for lab experiments is its high selectivity for the PPARδ receptor. This allows for more precise targeting of the desired biological pathways and reduces the risk of off-target effects. However, one limitation of 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 is its relatively short half-life, which can make dosing and timing of experiments more challenging.

Future Directions

There are many potential future directions for research on 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516. One area of interest is in the development of more potent and selective PPARδ agonists for use in treating metabolic disorders and cardiovascular diseases. Another area of interest is in the development of combination therapies that target multiple biological pathways involved in these diseases. Finally, there is also potential for the use of 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.

Synthesis Methods

The synthesis of 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 involves the reaction of 2-methoxy-5-nitrobenzoic acid with 2-methylpropan-2-ol to form the corresponding ester, which is then reduced with lithium aluminum hydride to produce the primary alcohol. The alcohol is then reacted with 4-(2-methylprop-2-en-1-yl)phenol in the presence of a Lewis acid catalyst to form the desired product, 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516.

properties

Product Name

2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-methoxy-N-[4-(2-methylprop-2-enoxy)phenyl]benzamide

InChI

InChI=1S/C18H19NO3/c1-13(2)12-22-15-10-8-14(9-11-15)19-18(20)16-6-4-5-7-17(16)21-3/h4-11H,1,12H2,2-3H3,(H,19,20)

InChI Key

PABHANAEYKLUAD-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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